molecular formula C6H7NOS B8509213 2-(2-Methyl-thiazol-4-yl)ethylene oxide

2-(2-Methyl-thiazol-4-yl)ethylene oxide

Cat. No. B8509213
M. Wt: 141.19 g/mol
InChI Key: RQQHZQQTHMRTNG-UHFFFAOYSA-N
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Patent
US04886814

Procedure details

10.2 g (0.048 mol) of Trimethylsulphonium iodide are dissolved in 42 ml of dimethyl sulphoxide and added dropwise to a stirred solution, which is maintained at 0° C., of 1.14 g of sodium hydride in 50 ml of dimethyl sulphoxide/tetrahydrofuran (1:1). After 60 minutes, a solution of 6.1 g of 2-methyl-4-formylthiazole in 25 ml of tetrahydrofuran is added dropwise at 0° C., and the mixture is stirred at room temperature for 3 hours. It is then cooled to 0° C., 9.6 ml of water are added dropwise, and the mixture is extracted with ether. The ethereal phase is extracted by shaking 2× with water, dried and concentrated. The resulting oil is purified on a silica gel column using toluene/ethyl acetate (65:35) as eluant.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Name
dimethyl sulphoxide tetrahydrofuran
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
6.1 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
9.6 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I-].[CH3:2][S+](C)C.[H-].[Na+].[CH3:8][C:9]1[S:10][CH:11]=[C:12]([CH:14]=[O:15])[N:13]=1.O>CS(C)=O.CS(C)=O.O1CCCC1.O1CCCC1>[CH3:8][C:9]1[S:10][CH:11]=[C:12]([CH:14]2[O:15][CH2:2]2)[N:13]=1 |f:0.1,2.3,7.8|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
[I-].C[S+](C)C
Name
Quantity
42 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1.14 g
Type
reactant
Smiles
[H-].[Na+]
Name
dimethyl sulphoxide tetrahydrofuran
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C.O1CCCC1
Step Three
Name
Quantity
6.1 g
Type
reactant
Smiles
CC=1SC=C(N1)C=O
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
9.6 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise to a stirred solution, which
TEMPERATURE
Type
TEMPERATURE
Details
It is then cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ethereal phase is extracted
STIRRING
Type
STIRRING
Details
by shaking 2× with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting oil is purified on a silica gel column

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
CC=1SC=C(N1)C1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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